molecular formula C16H16ClNO2S B12742339 3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- CAS No. 191984-41-5

3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl-

Cat. No.: B12742339
CAS No.: 191984-41-5
M. Wt: 321.8 g/mol
InChI Key: IEDKKSKWMOKLRD-ONEGZZNKSA-N
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Description

3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a carbothioamide group, and a chlorophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Carbothioamide Group: The carbothioamide group can be introduced by reacting the furan ring with a thiourea derivative under appropriate conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached to the furan ring through a nucleophilic substitution reaction, using a suitable chlorophenyl halide and a base.

    Formation of the Butenyloxy Group: The butenyloxy group can be introduced through an etherification reaction, using a suitable butenyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization.

Chemical Reactions Analysis

Types of Reactions

3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbothioamide group can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic conditions.

Major Products Formed

    Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.

    Reduction: Amines, thiols, and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds with similar carbothioamide groups.

    Furan Derivatives: Compounds with similar furan rings.

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups.

Uniqueness

3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- is unique due to its combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

191984-41-5

Molecular Formula

C16H16ClNO2S

Molecular Weight

321.8 g/mol

IUPAC Name

N-[3-[(E)-but-2-enoxy]-4-chlorophenyl]-2-methylfuran-3-carbothioamide

InChI

InChI=1S/C16H16ClNO2S/c1-3-4-8-20-15-10-12(5-6-14(15)17)18-16(21)13-7-9-19-11(13)2/h3-7,9-10H,8H2,1-2H3,(H,18,21)/b4-3+

InChI Key

IEDKKSKWMOKLRD-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/COC1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl

Canonical SMILES

CC=CCOC1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl

Origin of Product

United States

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